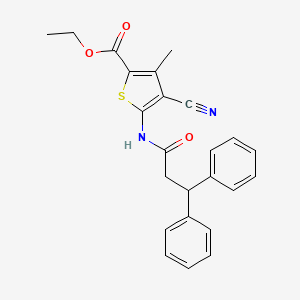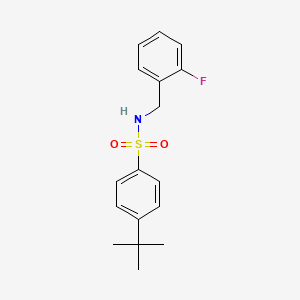
4-tert-butyl-N-(2-fluorobenzyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide is a chemical compound with the molecular formula C17H20FNO2S. This compound is known for its unique structural properties, which include a tert-butyl group, a fluorophenyl group, and a sulfonamide group. These structural features make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-fluorobenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonamide group would yield sulfonic acids, while reduction of a nitro group would yield an amine.
Scientific Research Applications
4-tert-butyl-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their function. The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylbenzenesulfonamide: Lacks the fluorophenyl group, making it less versatile in certain applications.
N-[(2-fluorophenyl)methyl]benzenesulfonamide: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
4-tert-butyl-N-methylbenzenesulfonamide: Lacks the fluorophenyl group, which can influence its binding properties.
Uniqueness
4-tert-butyl-N-[(2-fluorophenyl)methyl]benzene-1-sulfonamide is unique due to the presence of both the tert-butyl and fluorophenyl groups. These groups confer specific chemical and biological properties that make the compound valuable for various applications. The combination of these functional groups allows for enhanced reactivity and binding affinity, making it a versatile tool in scientific research.
Properties
Molecular Formula |
C17H20FNO2S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[(2-fluorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H20FNO2S/c1-17(2,3)14-8-10-15(11-9-14)22(20,21)19-12-13-6-4-5-7-16(13)18/h4-11,19H,12H2,1-3H3 |
InChI Key |
KQJFXIYVQRKNGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-Butylpiperazin-1-yl)(2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)methanone](/img/structure/B10976717.png)
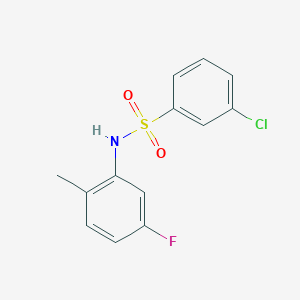
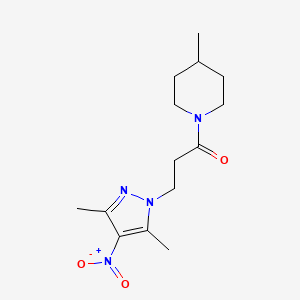
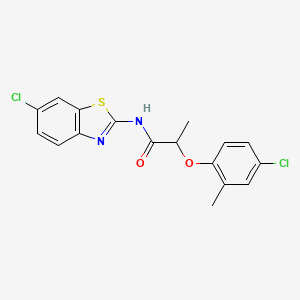

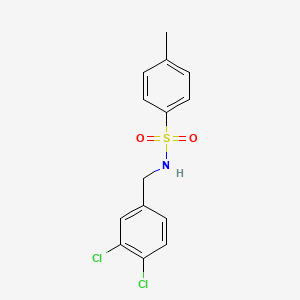
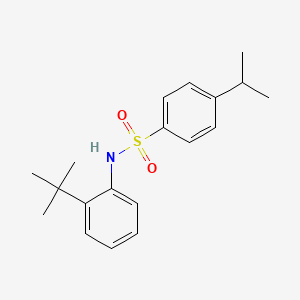
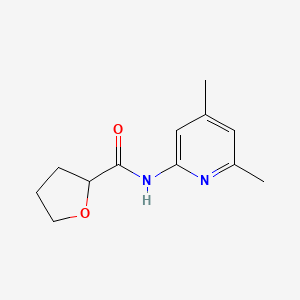
![N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10976763.png)
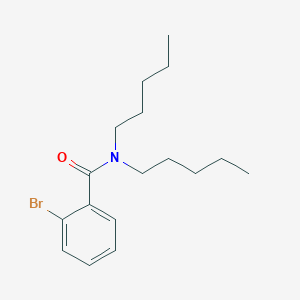
![(2-Ethoxyphenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10976769.png)

